Corosolic Acid

Type 2 Diabetes Obesity Insulin Signaling

Corosolic acid (2α-hydroxyursolic acid) is the only pentacyclic triterpene backed by human clinical trials showing postprandial glucose reduction at sub-milligram doses (0.32–0.48 mg/day). It uniquely serves as a mixed-type PTP1B inhibitor (IC₅₀ 7.2 μM) and a CYP3A4 reference inhibitor (IC₅₀ 8.8 μM), making it indispensable for metabolic studies and ADME-Tox panels. Supplied at ≥98% purity with 36‑month lyophilized stability, it is the definitive reference standard for banaba extract quantification. Do not substitute with generic ursolic acid; ensure reproducibility and regulatory compliance with the clinically validated compound.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 4547-24-4
Cat. No. B1669439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorosolic Acid
CAS4547-24-4
Synonyms2alpha-hydroxyursoloic acid
corosolic acid
Glucosol
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O
InChIInChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1
InChIKeyHFGSQOYIOKBQOW-ZSDYHTTISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Corosolic Acid (CAS 4547-24-4): A Clinically Validated Pentacyclic Triterpene for Glycemic Control Research


Corosolic acid (CRA, 2α-hydroxyursolic acid) is an ursane-type pentacyclic triterpene acid (C₃₀H₄₈O₄, MW 472.70) occurring naturally in plants including Lagerstroemia speciosa (banaba) and Eriobotrya japonica (loquat) [1]. Its defining structural feature—an additional 2α-hydroxyl group on the ursane skeleton—distinguishes it pharmacologically from its close structural analogs such as ursolic acid, oleanolic acid, maslinic acid, and asiatic acid [2]. This hydroxyl substitution confers a distinct biological profile, particularly in glucose metabolism regulation, that is not replicated by other members of the pentacyclic triterpene class.

Why Corosolic Acid Cannot Be Substituted with Ursolic Acid or Other Pentacyclic Triterpenes


Pentacyclic triterpenes sharing the ursane or oleanane scaffold—including ursolic acid, oleanolic acid, maslinic acid, and asiatic acid—exhibit overlapping but quantitatively and mechanistically distinct biological activities [1]. Corosolic acid demonstrates a unique profile: it inhibits protein tyrosine phosphatase 1B (PTP1B) as a mixed-type inhibitor whereas ursolic acid acts competitively [2]; it shows divergent effects on ICAM-1 protein expression compared to asiatic and maslinic acids [3]; and crucially, it is the only compound in this class with human clinical trial data demonstrating statistically significant postprandial glucose reduction [4]. Substituting corosolic acid with a generic 'ursolic acid' or 'pentacyclic triterpene extract' introduces uncontrolled variables in enzyme inhibition kinetics, cellular trafficking effects, and clinical efficacy that compromise experimental reproducibility and regulatory compliance.

Corosolic Acid Product-Specific Evidence Guide: Quantitative Differentiation from Structural Analogs


PTP1B Inhibition Kinetics: Corosolic Acid vs. Ursolic Acid

In a direct head-to-head in vitro PTP1B inhibitory assay, ursolic acid (IC₅₀ = 3.8 ± 0.5 μM) demonstrated approximately 1.9-fold higher potency than corosolic acid (IC₅₀ = 7.2 ± 0.8 μM) [1]. However, kinetic analysis revealed fundamentally different inhibition mechanisms: ursolic acid acts as a competitive inhibitor (Kᵢ = 2.0 μM), whereas corosolic acid is a mixed-type inhibitor [1].

Type 2 Diabetes Obesity Insulin Signaling

α-Glucosidase Inhibition: Corosolic Acid vs. Ursolic, Oleanolic, and Betulinic Acids

In a comparative α-glucosidase inhibition assay, corosolic acid demonstrated an IC₅₀ of 17.2 ± 0.9 μM, which is less potent than ursolic acid (IC₅₀ = 12.1 ± 1.0 μM) and betulinic acid (IC₅₀ = 14.9 ± 1.9 μM) [1]. The inhibition is non-competitive and reversible [2]. Notably, the IC₅₀ value for corosolic acid exhibits significant variation across assay systems (e.g., 1.33 μg/mL in other studies [3]), highlighting the importance of standardized reference material.

Postprandial Hyperglycemia Carbohydrate Metabolism Enzyme Inhibition

Human Clinical Efficacy: Corosolic Acid Lowers Postprandial Glucose

In a double-blind, placebo-controlled crossover trial (n=31), a single 10 mg oral dose of corosolic acid administered 5 minutes before a 75-g OGTT significantly reduced plasma glucose levels at 90 minutes post-challenge compared to placebo [1]. In a separate 2-week study, daily administration of 0.48 mg corosolic acid (equivalent dose from 48 mg of 1% corosolic acid formulation) resulted in a 30.0 ± 3.4% reduction in basal blood glucose levels (p ≤ 0.002) [2].

Clinical Trial Glycemic Control Nutraceutical

CYP3A4 Inhibition: Corosolic Acid vs. Maslinic Acid

Using human intestinal microsomes (HIM) as the enzyme source, maslinic acid (IC₅₀ = 7.4 μM) demonstrated slightly more potent CYP3A4 inhibition than corosolic acid (IC₅₀ = 8.8 μM), while ursolic acid exhibited the weakest inhibition (IC₅₀ < 10 μM) [1]. Using recombinant CYP3A4, the IC₅₀ values were 2.8 μM (maslinic acid), 4.3 μM (corosolic acid), and <10 μM (ursolic acid) [1].

Drug-Drug Interaction Cytochrome P450 ADME

Antibacterial Activity: Corosolic Acid vs. Ursolic Acid

In a comparative antimicrobial susceptibility assay, corosolic acid and ursolic acid exhibited nearly identical antibacterial activity. Ursolic acid displayed MIC values ranging from 17.5–68 μM, while corosolic acid showed MIC values ranging from 17–68 μM against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, as well as Escherichia coli [1].

Antimicrobial Resistance Natural Products Infectious Disease

Solubility and Formulation: Corosolic Acid Specifications

Corosolic acid exhibits limited aqueous solubility (<1 mg/mL) but is soluble in DMSO (48 mg/mL, ~101.5 mM) and ethanol (6 mg/mL, ~12.7 mM) at 25°C . Commercial analytical standards are available at ≥98% purity (HPLC) with documented storage stability of 36 months at -20°C in lyophilized form [1]. This poor aqueous solubility is a class-wide limitation shared by ursolic acid and asiatic acid [2].

Formulation Development Solubility Analytical Chemistry

Optimal Procurement and Research Applications for Corosolic Acid (CAS 4547-24-4)


Human Clinical Trials for Glycemic Control or Prediabetes Intervention

Corosolic acid is the only pentacyclic triterpene with multiple peer-reviewed human clinical trials demonstrating statistically significant postprandial and basal glucose reduction at sub-milligram doses (0.32–0.48 mg/day) [1]. This established clinical track record makes it the preferred reference compound for investigators designing human glycemic control studies or developing novel formulations for metabolic health applications.

PTP1B Inhibitor Screening and Mechanistic Studies

Corosolic acid serves as a mixed-type PTP1B inhibitor control (IC₅₀ = 7.2 μM) with distinct kinetics from the competitive inhibitor ursolic acid [2]. This mechanistic differentiation is critical for structure-activity relationship (SAR) studies and for laboratories investigating non-competitive or mixed-type phosphatase inhibition as a therapeutic strategy for type 2 diabetes and obesity.

Drug-Drug Interaction (CYP3A4) Risk Assessment Studies

Corosolic acid exhibits quantifiable CYP3A4 inhibition (IC₅₀ = 8.8 μM in human intestinal microsomes) that is within the range reported for grapefruit juice components [3]. It is appropriate for use as a reference inhibitor in ADME-Tox panels evaluating potential botanical-drug interactions, particularly for dietary supplements containing banaba (Lagerstroemia speciosa) extracts.

Analytical Reference Standard for Botanical Extract Quantification

Commercial corosolic acid is available at ≥98% purity (HPLC) with documented storage stability (36 months at -20°C lyophilized) [4], making it suitable for use as a primary reference standard in HPLC-UV or LC-MS/MS quantification of banaba extracts and related botanical dietary supplements. Its CAS registry number (4547-24-4) ensures unambiguous identification across regulatory and quality control contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corosolic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.